5-Ethynyl-4-hydroxy-1,3-oxazol-2(3H)-one

Description

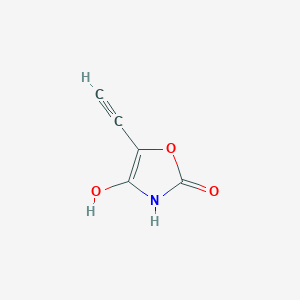

5-Ethynyl-4-hydroxy-1,3-oxazol-2(3H)-one is a heterocyclic compound featuring a five-membered oxazolone ring system. The core structure (C₃H₃NO₂) is substituted with a hydroxyl (-OH) group at position 4 and an ethynyl (-C≡CH) group at position 5 (see Figure 1) . The oxazolone ring is a lactam derivative, contributing to its reactivity in nucleophilic addition and cycloaddition reactions. The ethynyl group introduces sp-hybridized carbon atoms, enhancing electronic conjugation and enabling click chemistry applications. The hydroxyl group may participate in hydrogen bonding, influencing solubility and intermolecular interactions.

Properties

CAS No. |

75610-96-7 |

|---|---|

Molecular Formula |

C5H3NO3 |

Molecular Weight |

125.08 g/mol |

IUPAC Name |

5-ethynyl-4-hydroxy-3H-1,3-oxazol-2-one |

InChI |

InChI=1S/C5H3NO3/c1-2-3-4(7)6-5(8)9-3/h1,7H,(H,6,8) |

InChI Key |

XLYPVHLKQVJTMP-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=C(NC(=O)O1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethynyl-4-hydroxy-1,3-oxazol-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. For example, one might start with a hydroxyacetylene compound and react it with an isocyanate under controlled temperature and solvent conditions to form the oxazole ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, specific solvents, and temperature control to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially forming oxazole derivatives with different functional groups.

Reduction: Reduction reactions might lead to the formation of more saturated derivatives.

Substitution: The ethynyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxazole derivatives with additional oxygen-containing functional groups, while substitution could introduce a variety of new functional groups.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: May exhibit biological activity, making it a candidate for drug development.

Medicine: Potential use in developing new pharmaceuticals.

Industry: Could be used in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Ethynyl-4-hydroxy-1,3-oxazol-2(3H)-one would depend on its specific interactions with biological targets. Typically, compounds with oxazole rings can interact with enzymes, receptors, or other proteins, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 5-Ethynyl-4-hydroxy-1,3-oxazol-2(3H)-one are compared to related heterocyclic compounds below. Key differences in substituents, molecular weight, and applications are highlighted.

Table 1: Comparative Analysis of Oxazolone Derivatives

Key Observations

Structural Diversity: The ethynyl group in the target compound distinguishes it from aryl-substituted derivatives (e.g., 4,5-bis(4-methoxyphenyl)-1,3-oxazol-2(3H)-one) . Hybrid systems like 5-[5-(2-methyl-1,3-thiazol-4-yl)-1,2-oxazol-3-yl]-1,3,4-oxadiazol-2(3H)-one combine multiple heterocycles, broadening bioactivity profiles .

Biological Relevance: Ethynyl-benzylamino-oxazolones (e.g., C₁₇H₁₅N₅O₂) exhibit crystallographically confirmed binding to Autotaxin, a therapeutic target in cancer and fibrosis . Chlorophenyl-oxadiazolones (C₁₀H₉ClN₂O₂) show antimicrobial activity, likely due to halogen-induced electrophilicity .

Synthetic Flexibility :

- Oxazolones are versatile intermediates. For example, 1-(5-Hydroxy-1-phenyl-1H-pyrazol-4-yl)-3-phenylpropan-1,3-dione (C₁₉H₁₆N₂O₃) is synthesized via lithium amide-mediated coupling , suggesting routes for modifying the target compound’s substituents.

Electronic Properties: Hydroxyl and ethynyl groups in the target compound increase polarity compared to non-polar derivatives (e.g., 5-(1-methylethyl)-1,3,4-oxadiazol-2(3H)-one) , impacting solubility and drug-likeness.

Table 2: Computational and Experimental Data

Biological Activity

5-Ethynyl-4-hydroxy-1,3-oxazol-2(3H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, pharmacological properties, and research findings related to its biological activity.

Chemical Structure and Synthesis

The molecular structure of this compound consists of an oxazole ring with an ethynyl group and a hydroxy substituent. The synthesis of this compound typically involves the reaction of appropriate precursors under specific conditions that facilitate the formation of the oxazole ring.

Anticancer Properties

Research indicates that derivatives of 1,3-oxazole compounds exhibit significant anticancer activities. For instance, studies have shown that certain substituted oxazoles can inhibit the activity of key enzymes involved in cancer cell proliferation. A notable study reported that 5-substituted oxazoles demonstrated IC50 values indicating potent inhibition of reverse transcriptase activity, which is crucial in the development of anti-HIV drugs .

Anti-inflammatory Effects

This compound has also been explored for its anti-inflammatory properties. In vitro studies suggest that it may modulate inflammatory pathways, potentially reducing edema in animal models. The compound's ability to inhibit pro-inflammatory cytokines was highlighted in experimental setups involving carrageenan-induced inflammation in rats .

Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against various bacterial strains. Research findings indicate that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. Comparative studies have shown that its efficacy is comparable to standard antibiotics when tested in vitro .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- Anticancer Activity : A study synthesized a series of oxazole derivatives and evaluated their cytotoxic effects on cancer cell lines. The results indicated that certain derivatives had significant antiproliferative effects, leading to further investigations into their mechanisms of action .

- Anti-inflammatory Mechanism : In a controlled experiment, the compound was administered to rats with induced inflammation. The results showed a marked decrease in paw swelling and a reduction in inflammatory markers, suggesting a potential therapeutic application in treating inflammatory diseases .

- Antimicrobial Efficacy : A comprehensive screening against various pathogens revealed that this compound inhibited bacterial growth at micromolar concentrations. This positions it as a candidate for further development in antimicrobial therapy .

Data Tables

| Activity Type | Model Used | Key Findings |

|---|---|---|

| Anticancer | Cancer cell lines | Significant cytotoxic effects observed |

| Anti-inflammatory | Carrageenan-induced rats | Reduced edema and inflammatory markers |

| Antimicrobial | Various bacterial strains | Inhibition at micromolar concentrations |

Q & A

Q. What are the optimal synthetic routes for 5-Ethynyl-4-hydroxy-1,3-oxazol-2(3H)-one, and how can reaction conditions be optimized?

The synthesis of oxazolone derivatives typically involves cyclization or functionalization of precursor molecules. For example, benzoxazolone analogs are synthesized via refluxing in ethanol with appropriate reagents (e.g., 3,5-diaryl-4,5-dihydro-1Н-pyrazole) followed by recrystallization . For 5-ethynyl-substituted oxazolones, a Sonogashira coupling could introduce the ethynyl group, requiring palladium catalysts and controlled temperatures. Optimization may involve varying solvents (e.g., DMF, ethanol), reaction times, and catalysts to improve yield and purity .

Q. What spectroscopic methods are most effective for characterizing this compound?

Key techniques include:

- 1H/13C NMR : To confirm the oxazolone ring structure, ethynyl protons (δ ~2.5–3.5 ppm), and hydroxyl group (broad peak at δ ~5–6 ppm) .

- FTIR : Detect carbonyl (C=O, ~1700–1750 cm⁻¹) and hydroxyl (-OH, ~3200–3600 cm⁻¹) stretches .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. How can researchers screen the biological activity of this compound against microbial targets?

Follow standardized protocols for antimicrobial assays:

- Broth microdilution : Determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria and fungi .

- Agar diffusion : Assess zone-of-inhibition profiles. Include positive controls (e.g., ciprofloxacin) and solvent controls to validate results .

Q. What stability studies are critical for this compound under varying conditions?

Q. How can solubility and formulation challenges be addressed for in vitro assays?

- Co-solvents : Use DMSO (≤1% v/v) for initial stock solutions, then dilute in assay buffers.

- Surfactants : Add Tween-80 (0.1% w/v) to improve aqueous solubility .

Advanced Research Questions

Q. What strategies can resolve contradictions in spectral data during structural elucidation?

- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals and confirm connectivity between the ethynyl group and oxazolone ring .

- X-ray crystallography : If single crystals are obtainable, this provides unambiguous structural confirmation .

Q. How can computational modeling predict the compound’s reactivity and binding affinity?

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO/LUMO energies) to predict nucleophilic/electrophilic sites .

- Molecular docking : Simulate interactions with biological targets (e.g., bacterial enzymes) using software like AutoDock Vina .

Q. What reaction mechanisms explain the compound’s susceptibility to hydrolysis or oxidation?

Q. How can structure-activity relationship (SAR) studies guide derivative design?

- Modify substituents : Replace the ethynyl group with other alkynes or halogens to assess impact on bioactivity.

- Bioisosteric replacements : Substitute the hydroxyl group with bioisosteres (e.g., fluorine) to enhance metabolic stability .

Q. What experimental designs are recommended for studying synergistic effects with antibiotics?

- Checkerboard assay : Test combinations with β-lactams or fluoroquinolones to calculate fractional inhibitory concentration indices (FICIs) .

- Time-kill curves : Evaluate bactericidal synergy over 24 hours using sub-MIC concentrations .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.